molecular formula C4H3N3S B3143134 5-Methyl-1,3,4-thiadiazole-2-carbonitrile CAS No. 518015-09-3

5-Methyl-1,3,4-thiadiazole-2-carbonitrile

Cat. No.: B3143134
CAS No.: 518015-09-3
M. Wt: 125.15 g/mol
InChI Key: WOLCKWOUWFCYHS-UHFFFAOYSA-N
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Description

Scientific Research Applications

5-Methyl-1,3,4-thiadiazole-2-carbonitrile has a wide range of scientific research applications:

Biochemical Analysis

Biochemical Properties

5-Methyl-1,3,4-thiadiazole-2-carbonitrile plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor or activator of specific enzymes, thereby influencing the rate and outcome of biochemical reactions. The nature of these interactions often involves binding to the active sites of enzymes, altering their conformation and activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling molecules, leading to changes in gene expression patterns. This modulation can result in altered cellular functions, such as changes in cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating them, which in turn affects various biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, thereby altering cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular functions, such as altered metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can be metabolized by certain enzymes, leading to the production of intermediate metabolites that participate in further biochemical reactions. These interactions can affect the overall metabolic balance within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can influence its activity and efficacy, as well as its potential accumulation in certain tissues .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of the compound within subcellular structures can affect its interactions with other biomolecules and its overall biochemical activity .

Preparation Methods

The synthesis of 5-Methyl-1,3,4-thiadiazole-2-carbonitrile typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of thiosemicarbazide derivatives with nitriles in the presence of a dehydrating agent such as phosphorus oxychloride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

5-Methyl-1,3,4-thiadiazole-2-carbonitrile undergoes various chemical reactions, including:

Comparison with Similar Compounds

5-Methyl-1,3,4-thiadiazole-2-carbonitrile can be compared with other similar compounds such as:

Properties

IUPAC Name

5-methyl-1,3,4-thiadiazole-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3S/c1-3-6-7-4(2-5)8-3/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLCKWOUWFCYHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.